6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate
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Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate is a complex organic compound, synthesized for its potential applications in various fields including chemistry, biology, and medicine. This compound features a 1,3,4-thiadiazole moiety, a 4-oxo-4H-pyran system, and a 3,5-dimethoxybenzoate ester group, making it a unique and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: : Starting with the appropriate hydrazine derivative and carbon disulfide in an acidic medium.
Synthesis of 4-oxo-4H-pyran: : Typically involves a condensation reaction under reflux conditions.
Integration of 3,5-dimethoxybenzoate: : Esterification with the pyran derivative using a strong acid catalyst.
Industrial Production Methods: Scaling up this synthesis for industrial purposes requires:
Optimization of reaction conditions: : Ensuring maximal yield and purity.
Use of automated reactors: : To handle multi-step synthesis efficiently.
Purification processes: : Employing crystallization or chromatographic techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at the thiadiazole or pyran moieties.
Reduction: : Targeting the carbonyl group in the pyran ring.
Substitution: : Particularly nucleophilic substitution at the thiadiazole or ester groups.
Common Reagents and Conditions:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Including amines and thiols.
Major Products:
Oxidation Products: : Various sulfoxides or sulfones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Substituted thiadiazole or ester compounds.
Scientific Research Applications
This compound has several applications:
Chemistry: : Used as a reagent or intermediate in organic synthesis due to its multifunctional groups.
Biology: : Investigated for its potential as a bioactive agent, including antimicrobial and anticancer properties.
Medicine: : Explored for therapeutic applications given its potential bioactivity.
Industry: : Could be utilized in the development of new materials or as a specialty chemical.
Mechanism of Action
The mechanism by which 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate exerts its effects involves several pathways:
Molecular Targets: : Interacts with specific proteins or enzymes.
Pathways Involved: : Could inhibit or activate biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
5-(2-ethylbutanamido)-1,3,4-thiadiazole: .
4-oxo-4H-pyran derivatives: .
3,5-dimethoxybenzoate esters: .
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate stands out due to its intricate structure and diverse potential applications. Its synthesis, reactivity, and applications showcase its importance in scientific research and industry.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7S2/c1-5-13(6-2)20(28)24-22-25-26-23(35-22)34-12-17-10-18(27)19(11-32-17)33-21(29)14-7-15(30-3)9-16(8-14)31-4/h7-11,13H,5-6,12H2,1-4H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNSPEGEYLYGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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